methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
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Overview
Description
This compound, known for its complex structure, merges elements of heterocyclic chemistry and carbamate functionality. Its formation involves the integration of a methylated pyrrole, an oxadiazole ring, and a benzoate ester, providing a rich playground for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with the preparation of 1-methyl-1H-pyrrole, which is then coupled with a 1,2,4-oxadiazole derivative. The next step involves the nucleophilic addition of a benzoate ester to form the carbamoyl linkage.
Industrial Production Methods: : Industrial methods might involve the use of high-throughput reactors to optimize the yield and purity of the compound, employing catalysts to streamline the synthesis under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations at the pyrrole or oxadiazole rings.
Reduction: : Reduction can alter the ester or carbamate functionalities.
Substitution: : The benzoate ring is susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Peracids or hydrogen peroxide under acidic conditions.
Reduction: : Metal hydrides like lithium aluminum hydride.
Substitution: : Halogenated agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Hydroxylated derivatives.
Reduction: : Alcohols or amines.
Substitution: : Substituted benzoate derivatives.
Scientific Research Applications
Chemistry: : The compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology and Medicine: : Its structure suggests potential biological activity, making it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Industry: : Could be used in the creation of new polymers or materials due to its stability and reactive functional groups.
Mechanism of Action
The compound’s effects hinge on its ability to interact with biological molecules, possibly through the oxadiazole ring or the carbamate functionality, which could inhibit enzymes or modulate receptor activity.
Molecular Targets and Pathways: : Targets may include serine proteases, given the carbamate’s potential as a mimic for peptide bonds, and pathways involving pyrrole and oxadiazole interactions.
Comparison with Similar Compounds
Similar compounds might include other carbamoyl benzoates and pyrrole-oxadiazole hybrids. What makes methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate unique is the specific positioning and combination of its functional groups, which confer distinct reactivity and biological activity.
Similar Compounds
Ethyl 4-(((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
Propyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
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Properties
IUPAC Name |
methyl 4-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-9-3-4-13(21)15-19-14(25-20-15)10-18-16(22)11-5-7-12(8-6-11)17(23)24-2/h3-9H,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCUIRMIWMZNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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